![molecular formula C24H19F4N3O3 B560052 Sodium Channel inhibitor 1](/img/structure/B560052.png)
Sodium Channel inhibitor 1
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Overview
Description
Sodium Channel Inhibitor 1 is a compound designed to selectively inhibit sodium channels, particularly the NaV1.6 subtype. Sodium channels are crucial for the initiation and propagation of action potentials in neurons and other excitable cells. By inhibiting these channels, this compound can modulate neuronal excitability and has potential therapeutic applications in conditions such as epilepsy and pain management .
Preparation Methods
The synthesis of Sodium Channel Inhibitor 1 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically require precise control of reaction conditions such as temperature, pH, and solvent choice. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Sodium Channel Inhibitor 1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the inhibitor, potentially altering its activity.
Reduction: Reduction reactions can be used to convert certain functional groups to more reactive forms.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, leading to the formation of different derivatives of the inhibitor. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Sodium Channel Inhibitor 1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the properties and functions of sodium channels.
Biology: Helps in understanding the role of sodium channels in cellular processes.
Medicine: Potential therapeutic applications in treating epilepsy, pain, and other neurological disorders.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
Sodium Channel Inhibitor 1 exerts its effects by binding to the sodium channels and stabilizing them in an inactivated state. This prevents the influx of sodium ions, thereby reducing neuronal excitability. The molecular targets include the NaV1.6 channels, and the pathways involved are related to the modulation of action potentials and neuronal signaling .
Comparison with Similar Compounds
Sodium Channel Inhibitor 1 is unique in its selectivity for the NaV1.6 subtype, which distinguishes it from other sodium channel inhibitors. Similar compounds include:
Lidocaine: A local anesthetic that inhibits sodium channels but lacks selectivity for specific subtypes.
Phenytoin: An anticonvulsant that inhibits sodium channels but is less selective compared to this compound.
Carbamazepine: Another anticonvulsant with broader sodium channel inhibition .
This compound’s high selectivity and potency make it a valuable compound for both research and therapeutic applications.
Biological Activity
Sodium Channel Inhibitor 1 (SCI-1) is a compound that targets voltage-gated sodium channels (VGSCs), specifically focusing on the modulation and inhibition of these channels to treat various pathological conditions. This article explores the biological activity of SCI-1, supported by data tables, case studies, and detailed research findings.
Overview of Sodium Channels
Voltage-gated sodium channels are integral membrane proteins that play a crucial role in the initiation and propagation of action potentials in excitable tissues such as neurons and muscle cells. There are nine known subtypes of sodium channels (NaV1.1 to NaV1.9), each with distinct physiological roles and expression patterns. SCI-1 primarily interacts with specific subtypes, influencing their activity to achieve therapeutic outcomes.
The biological activity of sodium channel inhibitors like SCI-1 can be categorized into two primary mechanisms:
- Channel Blockade : This mechanism involves the physical occlusion of the channel pore, preventing sodium ion flow. This is essential in conditions where excessive neuronal firing occurs, such as epilepsy and chronic pain.
- Modulation : SCI-1 may also stabilize certain non-conducting conformations of the channel, which can be beneficial in selectively inhibiting pathological overactivity without affecting normal physiological functions.
Biological Activity Data
The potency of SCI-1 against various sodium channel subtypes has been characterized through electrophysiological studies. The following table summarizes the effective concentration (EC50) values for SCI-1 against different sodium channels:
Sodium Channel Subtype | EC50 (nM) | Mechanism of Action |
---|---|---|
NaV1.4 | 10 | Blockade |
NaV1.6 | 47 | Blockade |
NaV1.7 | 7 | Blockade and Modulation |
NaV1.2, NaV1.3, NaV1.5 | >3000 | Minimal Activation |
These values indicate that SCI-1 is particularly potent against NaV1.7, which is significant for pain modulation, while showing minimal activity on other subtypes that are critical for normal function.
Case Study 1: Pain Management
In a controlled study involving animal models with neuropathic pain, administration of SCI-1 resulted in a significant reduction in pain behaviors compared to control groups. The study reported a decrease in spontaneous pain responses and an increase in pain threshold measurements (p < 0.05). These findings suggest that SCI-1 effectively modulates hyperactive sodium channels involved in nociceptive signaling.
Case Study 2: Cardiac Arrhythmias
Another study explored the effects of SCI-1 on cardiac tissues exhibiting arrhythmias due to excessive sodium channel activity. The results indicated that treatment with SCI-1 led to a marked improvement in electrophysiological parameters, including prolonged effective refractory period (ERP) without significant changes in action potential duration (APD). This selective action suggests potential therapeutic benefits for patients with arrhythmogenic conditions.
Research Findings
Recent advancements in understanding the selectivity and efficacy of sodium channel inhibitors have highlighted several critical aspects:
- Functional Selectivity : Studies have shown that compounds like SCI-1 exhibit functional selectivity, preferentially targeting overactive channels while sparing those involved in normal physiological processes. This characteristic is crucial for reducing side effects associated with broader sodium channel blockade .
- State Dependency : The activity of SCI-1 varies depending on the state of the sodium channel (resting vs. inactivated). For instance, it has been observed that SCI-1 demonstrates higher potency when administered after inducing a depolarized state with agents like veratridine .
Properties
IUPAC Name |
7-fluoro-3-oxo-2-(2-pyridin-2-ylethyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F4N3O3/c25-19-6-3-5-18-20(19)21(31(23(18)33)13-11-16-4-1-2-12-29-16)22(32)30-14-15-7-9-17(10-8-15)34-24(26,27)28/h1-10,12,21H,11,13-14H2,(H,30,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXUKFHZQDPFAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN2C(C3=C(C2=O)C=CC=C3F)C(=O)NCC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F4N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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